1,1,2,2,3,3-Hexamethylindane
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Overview
Description
1,1,2,2,3,3-Hexamethylindane is a chemical compound with the molecular formula C₁₅H₂₂. It is a derivative of indane, characterized by the presence of six methyl groups attached to the indane core.
Preparation Methods
The synthesis of 1,1,2,2,3,3-Hexamethylindane typically involves the alkylation of indane derivatives. One common method includes the reaction of indane with methylating agents under specific conditions. . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficiency and scalability.
Chemical Reactions Analysis
1,1,2,2,3,3-Hexamethylindane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indane derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major products formed from these reactions include ketones, carboxylic acids, and halogenated indane derivatives.
Scientific Research Applications
1,1,2,2,3,3-Hexamethylindane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexamethylindane involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,1,2,2,3,3-Hexamethylindane can be compared with other indane derivatives, such as:
1,1,2,2-Tetramethylindane: Lacks two methyl groups compared to this compound, resulting in different chemical and physical properties.
1,1,2,2,3,3-Hexamethylindene: A similar compound with a slightly different structure, leading to variations in reactivity and applications.
Properties
CAS No. |
91324-94-6 |
---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H22/c1-13(2)11-9-7-8-10-12(11)14(3,4)15(13,5)6/h7-10H,1-6H3 |
InChI Key |
WLALVCDHIGUUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1(C)C)(C)C)C |
Origin of Product |
United States |
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